molecular formula C11H11NS2 B2402511 2-[(Thien-3-ylmethyl)thio]aniline CAS No. 114461-58-4

2-[(Thien-3-ylmethyl)thio]aniline

Cat. No.: B2402511
CAS No.: 114461-58-4
M. Wt: 221.34
InChI Key: QUGTZMZGSFXNQM-UHFFFAOYSA-N
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Description

2-[(Thien-3-ylmethyl)thio]aniline is a chemical compound with the molecular formula C11H11NS2 . It is a complex organic compound that belongs to the class of organic compounds known as phenylalkylamines .


Molecular Structure Analysis

The molecular structure of this compound consists of a thienyl group (a sulfur-containing heterocycle), a methyl group, and an aniline group (an aromatic amine). The exact three-dimensional structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been shown to participate in a variety of reactions. For instance, thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom can undergo [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Corrosion Inhibition

2-[(Thien-3-ylmethyl)thio]aniline derivatives have been studied for their corrosion inhibition properties. For instance, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L) showed efficient corrosion inhibition on mild steel X52 in acidic environments. Its efficiency increased with concentration and followed Langmuir’s adsorption isotherm. Density Functional Theory (DFT) was used to correlate quantum chemical calculations with inhibition efficiency (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Organometallic Chemistry

Thienylimine ligands, related to this compound, have been synthesized and used in the creation of cationic allylnickel(II) complexes. These complexes, containing two monodentate thienylimine ligands, show potential in organometallic chemistry, particularly in coordination and structural diversity (Belkhiria et al., 2018).

Material Science and Nanotechnology

In material science, derivatives of this compound have been explored for their electrochromic properties and biosensor applications. For example, thienylpyrrole derivatives, similar in structure, were used to create polymer films with distinct electrochromic properties, useful in biosensing applications (Ayranci, Soğancı, Guzel, Demirkol, Ak, & Timur, 2015).

Antioxidant Activities

Studies have also investigated the antioxidant activities of metal complexes involving this compound derivatives. These complexes, particularly those involving silver(I), have shown potential in DNA-binding and as antioxidants, scavenging hydroxyl and superoxide radicals in vitro (Wu et al., 2014).

Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound derivatives have been utilized in synthesizing novel pyrimidine derivatives with potential antifungal activities. These compounds were tested against certain fungal strains, showing significant inhibition activities (Wang, Gao, Zhang, Liu, & Jiang, 2018).

Properties

IUPAC Name

2-(thiophen-3-ylmethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS2/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGTZMZGSFXNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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